Butyl ({5-[(4-chlorophenyl)carbamoyl]-3-cyano-4-(furan-2-yl)-6-methyl-1,4-dihydropyridin-2-yl}sulfanyl)acetate
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Overview
Description
BUTYL 2-({5-[(4-CHLOROPHENYL)CARBAMOYL]-3-CYANO-4-(FURAN-2-YL)-6-METHYL-1,4-DIHYDROPYRIDIN-2-YL}SULFANYL)ACETATE: is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a unique structure that includes a dihydropyridine ring, a furan ring, and a chlorophenyl group, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BUTYL 2-({5-[(4-CHLOROPHENYL)CARBAMOYL]-3-CYANO-4-(FURAN-2-YL)-6-METHYL-1,4-DIHYDROPYRIDIN-2-YL}SULFANYL)ACETATE typically involves multi-step organic reactions. A common synthetic route includes the following steps:
Formation of the Dihydropyridine Ring: This can be achieved through a Hantzsch reaction, where an aldehyde, a β-keto ester, and ammonia or an ammonium salt are reacted under acidic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a cyclization reaction involving a suitable precursor.
Attachment of the Chlorophenyl Group: This step often involves a nucleophilic substitution reaction where a chlorophenyl halide reacts with an amine group.
Formation of the Sulfanyl Acetate Group: This can be achieved through a thiol-ene reaction, where a thiol group reacts with an alkene in the presence of a radical initiator.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine ring, leading to the formation of pyridine derivatives.
Reduction: Reduction reactions can occur at the cyano group, converting it to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, BUTYL 2-({5-[(4-CHLOROPHENYL)CARBAMOYL]-3-CYANO-4-(FURAN-2-YL)-6-METHYL-1,4-DIHYDROPYRIDIN-2-YL}SULFANYL)ACETATE has potential applications as a pharmaceutical agent. Its structure suggests it could interact with biological targets such as enzymes and receptors, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the design of materials with tailored functionalities, such as improved thermal stability or enhanced mechanical properties.
Mechanism of Action
The mechanism of action of BUTYL 2-({5-[(4-CHLOROPHENYL)CARBAMOYL]-3-CYANO-4-(FURAN-2-YL)-6-METHYL-1,4-DIHYDROPYRIDIN-2-YL}SULFANYL)ACETATE involves its interaction with molecular targets such as enzymes and receptors The compound’s various functional groups allow it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with these targets, leading to modulation of their activity
Comparison with Similar Compounds
Similar Compounds
Nifedipine: A dihydropyridine calcium channel blocker used in the treatment of hypertension.
Amlodipine: Another dihydropyridine calcium channel blocker with similar applications.
Nicardipine: A dihydropyridine derivative used for its vasodilatory effects.
Uniqueness
BUTYL 2-({5-[(4-CHLOROPHENYL)CARBAMOYL]-3-CYANO-4-(FURAN-2-YL)-6-METHYL-1,4-DIHYDROPYRIDIN-2-YL}SULFANYL)ACETATE is unique due to its combination of a dihydropyridine ring, a furan ring, and a chlorophenyl group
Properties
Molecular Formula |
C24H24ClN3O4S |
---|---|
Molecular Weight |
486.0 g/mol |
IUPAC Name |
butyl 2-[[5-[(4-chlorophenyl)carbamoyl]-3-cyano-4-(furan-2-yl)-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl]acetate |
InChI |
InChI=1S/C24H24ClN3O4S/c1-3-4-11-32-20(29)14-33-24-18(13-26)22(19-6-5-12-31-19)21(15(2)27-24)23(30)28-17-9-7-16(25)8-10-17/h5-10,12,22,27H,3-4,11,14H2,1-2H3,(H,28,30) |
InChI Key |
OVDQHSWHJXLJHR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)CSC1=C(C(C(=C(N1)C)C(=O)NC2=CC=C(C=C2)Cl)C3=CC=CO3)C#N |
Origin of Product |
United States |
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